8-Guanidino-octanoic acid
Description
8-Guanidino-octanoic acid is a medium-chain fatty acid derivative featuring a guanidino (-NH-C(NH)-NH₂) functional group at the 8th carbon position of an octanoic acid backbone.
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
8-(diaminomethylideneamino)octanoic acid |
InChI |
InChI=1S/C9H19N3O2/c10-9(11)12-7-5-3-1-2-4-6-8(13)14/h1-7H2,(H,13,14)(H4,10,11,12) |
InChI Key |
FPYQJFXRONSSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Methylation to Creatine Analogs
8-Guanidino-octanoic acid undergoes methylation via guanidinoacetate N-methyltransferase (GAMT) using S-adenosylmethionine (SAMe) as the methyl donor. This reaction produces a creatine analog critical for energy metabolism in muscle and neural tissues .
Key Data:
| Parameter | Details |
|---|---|
| Enzyme | GAMT |
| Cofactor | SAMe |
| Product | Methylated creatine derivative |
| Biological Role | ATP regeneration in muscle |
This pathway mirrors glycocyamine (guanidinoacetic acid) metabolism , suggesting evolutionary conservation in guanidino compound processing.
Enzymatic Hydrolysis
The enzyme agmatinase (AGMAT) hydrolyzes 8-guanidino-octanoic acid into guanidine and octanoic acid under physiological conditions . AGMAT exhibits specificity for linear guanidino acids but not cyclic derivatives like agmatine.
Hydrolysis Mechanism:
-
Substrate binding : The guanidino group interacts with AGMAT’s active site.
-
Nucleophilic attack : Water cleaves the C–N bond.
AGMAT’s activity is influenced by pH and metal ion cofactors (Ni²⁺/Mn²⁺) .
Chemical Hydrolysis and Oxidation
In non-enzymatic environments, 8-guanidino-octanoic acid degrades via:
-
Acid/Base-Catalyzed Hydrolysis :
-
Conditions : Elevated temperatures, extreme pH.
-
Products : Guanidine derivatives and fragmented fatty acids.
-
-
Oxidation :
-
Agents : Reactive oxygen species (ROS) or strong oxidizers.
-
Outcome : Formation of carbonyl or nitroso derivatives.
-
Stability Data:
| Condition | Stability |
|---|---|
| Ambient (pH 7.4) | Stable for months |
| Acidic (pH < 3) | Rapid hydrolysis |
| Oxidative (H₂O₂) | Partial degradation in 24 hours |
Interaction with Serum Proteins
Inspired by prodrug studies , 8-guanidino-octanoic acid may form covalent adducts with serum albumin via degradable linkers (e.g., ester bonds). This interaction prolongs systemic circulation, followed by hydrolysis to release the active compound.
Proposed Pathway:
-
Binding : Covalent attachment to albumin.
-
Release : Hydrolysis regenerates free 8-guanidino-octanoic acid.
Comparative Reaction Table
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparison
The guanidino group distinguishes 8-guanidino-octanoic acid from analogues with amino, azido, or hydroxy substituents. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Properties of Octanoic Acid Derivatives
*Note: Values for 8-Guanidino-octanoic acid are estimated based on structural analogues.
Data Tables
Table 2: Toxicity Classification of Selected Compounds
| Compound | GHS Hazard Statements | Pictograms |
|---|---|---|
| (S)-5-Guanidino-2-hydroxypentanoic acid | H302, H315, H319, H335 | GHS07 (Warning) |
| 8-Azido-octanoic acid | Not explicitly classified | N/A |
| 8-Aminooctanoic acid | No hazards listed | None |
Q & A
Q. Key considerations :
- Replicate syntheses under identical conditions to ensure reproducibility.
- Compare results with published protocols to identify deviations .
How can researchers address discrepancies in reported bioactivity data for 8-Guanidino-octanoic acid across in vitro and in vivo models?
Discrepancies often arise from differences in:
- Model systems (e.g., cell line specificity, animal strain variability).
- Dosage regimens (e.g., acute vs. chronic administration).
- Pharmacokinetic factors (e.g., bioavailability, metabolic stability).
Q. Methodological solutions :
- Conduct meta-analyses to identify trends across studies .
- Use isogenic cell lines or humanized animal models to reduce biological variability .
- Perform dose-response normalization to account for differences in experimental setups .
What advanced techniques are suitable for elucidating the mechanism of action of 8-Guanidino-octanoic acid at the molecular level?
Advanced mechanistic studies may involve:
Q. Validation steps :
- Use knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity .
- Cross-validate findings with orthogonal assays (e.g., fluorescence polarization for binding assays) .
How should researchers design experiments to evaluate the metabolic stability of 8-Guanidino-octanoic acid in physiological environments?
A robust experimental design includes:
Q. Data interpretation :
- Calculate half-life (t½) and intrinsic clearance (CLint) to predict in vivo behavior .
- Compare results across species (e.g., human vs. rodent microsomes) for translational relevance .
What strategies are effective for resolving contradictions in cytotoxicity data for 8-Guanidino-octanoic acid?
Contradictions may stem from:
- Assay interference (e.g., compound autofluorescence in MTT assays).
- Cell culture conditions (e.g., serum concentration, passage number).
Q. Mitigation approaches :
- Use label-free cytotoxicity assays (e.g., impedance-based systems) .
- Standardize cell culture protocols and include positive/negative controls in all experiments .
- Apply multivariate statistical analysis to distinguish compound-specific effects from noise .
How can computational modeling enhance the design of derivatives of 8-Guanidino-octanoic acid with improved potency?
Computational workflows should integrate:
Q. Validation requirements :
- Synthesize top-ranked derivatives and test experimentally .
- Compare computational predictions with empirical IC50 values .
What guidelines should be followed when reporting the physicochemical properties of 8-Guanidino-octanoic acid in publications?
Adhere to journal-specific standards (e.g., Beilstein Journal of Organic Chemistry guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
